molecular formula C9H8FN3O2 B1487568 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1219827-52-7

5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1487568
CAS RN: 1219827-52-7
M. Wt: 209.18 g/mol
InChI Key: ZHZSQDHEOWOOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for “5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine” were not found, the synthesis of similar 1,3,4-oxadiazole derivatives has been reported . For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 209.17700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.

Scientific Research Applications

  • Energetic Material Precursor : A study by Zhu et al. (2021) synthesized and characterized an energetic material precursor closely related to the compound . They found that it belongs to the orthorhombic space group and exhibits intermolecular hydrogen bonds and strong π-interaction, which could be relevant for material science applications (Zhu et al., 2021).

  • Antimicrobial and Antioxidant Activities : Saundane et al. (2013) synthesized derivatives of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine and evaluated their antimicrobial and antioxidant activities. This research highlights the potential use of these compounds in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).

  • Photoreactivity of Fluorinated Oxadiazoles : Pace et al. (2004) investigated the photochemistry of fluorinated 1,3,4-oxadiazoles, providing insights into the synthesis of fluorinated structures. This study is significant for understanding the photoreactivity of such compounds, which could have implications in chemical synthesis and photochemical applications (Pace et al., 2004).

  • Anticancer Potential : Ahsan et al. (2015) synthesized oxadiazole analogues and tested their in vitro antiproliferative activity against various human cancer cell lines. They found that certain derivatives showed anticancer potential, indicating that these compounds could be explored further for cancer therapy (Ahsan & Shastri, 2015).

  • Synthetic Applications in Medicinal Chemistry : The synthesis of various derivatives of 1,3,4-oxadiazol-2-amine and their evaluation for antimicrobial and anticancer activities, as reported by Bektaş et al. (2007) and others, demonstrates the significance of these compounds in medicinal chemistry and drug development (Bektaş et al., 2007).

  • Molecular Sieves-Assisted Synthesis : Nimbalkar et al. (2016) utilized molecular sieves and sonication as green chemistry tools for the synthesis of 1,3,4-oxadiazole derivatives. They evaluated these compounds for antifungal activity, suggesting their potential use in developing antifungal drugs (Nimbalkar et al., 2016).

  • Anion Sensors Development : Ma et al. (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups. These sensors were investigated for their ability to detect fluoride ions, indicating potential applications in analytical chemistry (Ma et al., 2013).

Mechanism of Action

Target of Action

The primary target of 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine is Lanosterol synthase . Lanosterol synthase is an enzyme that plays a crucial role in the biosynthesis of sterols in the body.

Mode of Action

It is believed to interact with lanosterol synthase, affecting its function

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Given its target, it is likely to impact the function of Lanosterol synthase and thus the biosynthesis of sterols.

properties

IUPAC Name

5-[(3-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZSQDHEOWOOJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677739
Record name 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219827-52-7
Record name 5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[(3-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.